2-ethyl-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)butanamide hydrochloride
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Description
The compound “2-ethyl-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)butanamide hydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The methoxyphenyl group attached to the piperazine ring via a sulfonyl linker is also a common motif in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms opposite each other. The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to the piperazine ring and the methoxyphenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The piperazine ring could potentially undergo reactions at the nitrogen atoms, and the sulfonyl group could potentially be modified or removed under certain conditions .Mechanism of Action
Future Directions
The future directions for research on this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, further studies could be conducted to optimize its structure, evaluate its efficacy and safety in preclinical and clinical trials, and explore its mechanism of action .
Properties
IUPAC Name |
2-ethyl-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]butanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S.ClH/c1-4-16(5-2)19(23)20-10-11-21-12-14-22(15-13-21)27(24,25)18-8-6-17(26-3)7-9-18;/h6-9,16H,4-5,10-15H2,1-3H3,(H,20,23);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKNEWKHUCAPHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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